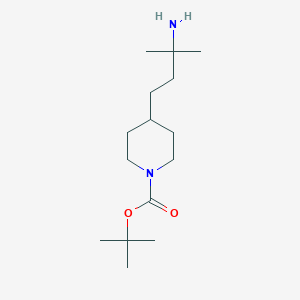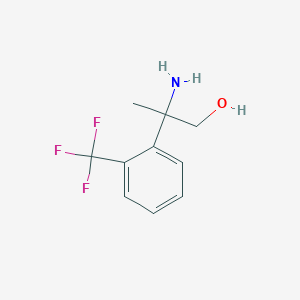
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol typically involves organic synthesis methods. One common route includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-2-(2-(trifluoromethyl)phenyl)propan-1-ol. This intermediate is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Aplicaciones Científicas De Investigación
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, such as aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist.
Industry: The compound is used in the synthesis of advanced organic compounds and additives.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with molecular targets and pathways. For instance, as an intermediate in the synthesis of aprepitant, it plays a role in modulating the activity of the NK-1 receptor, which is involved in the transmission of pain and other sensory signals.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: This compound has similar structural features but with additional trifluoromethyl groups, making it more hydrophobic.
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and interactions.
Uniqueness
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of pharmaceuticals and other advanced organic compounds.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-amino-2-[2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-4-2-3-5-8(7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
Clave InChI |
DRAJERQZXHKPJI-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC=CC=C1C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
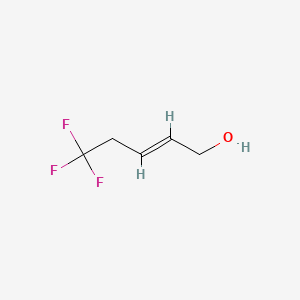
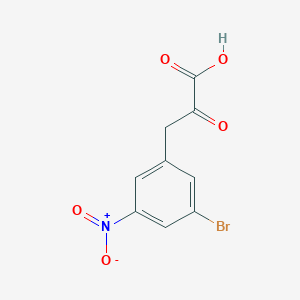
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)

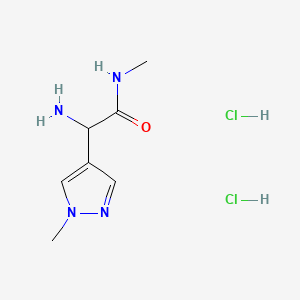
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)

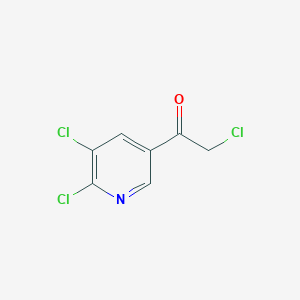
![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
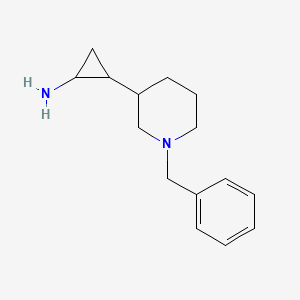
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
